molecular formula C28H28O4 B14114017 1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid

1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid

Cat. No.: B14114017
M. Wt: 428.5 g/mol
InChI Key: KMNLXCBYBKHKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-105696 is a potent and selective leukotriene B4 receptor antagonist. Leukotriene B4 is a proinflammatory mediator involved in the progression of various inflammatory diseases such as asthma, arthritis, and atherosclerosis. CP-105696 modulates the binding of leukotriene B4 to its high-affinity BLT1 G-protein-coupled receptor, making it a valuable tool in the study of inflammatory pathways .

Preparation Methods

The synthesis of CP-105696 involves several steps, including the formation of a chroman ring and the introduction of a cyclopropane carboxylic acid moiety. The synthetic route typically starts with the preparation of a chroman intermediate, followed by the addition of a biphenylmethyl group and the formation of the cyclopropane ring. The final product is obtained through purification and characterization .

Chemical Reactions Analysis

CP-105696 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxyl group.

    Substitution: The biphenylmethyl group can be substituted with other aromatic groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

CP-105696 has a wide range of scientific research applications:

Mechanism of Action

CP-105696 exerts its effects by selectively binding to the leukotriene B4 receptor (BLT1) on immune cells. This binding inhibits the interaction of leukotriene B4 with its receptor, thereby preventing the recruitment of proinflammatory immune cells to sites of inflammation. The compound also inhibits the production of proinflammatory cytokines and chemokines, reducing the overall inflammatory response .

Comparison with Similar Compounds

CP-105696 is unique due to its high selectivity and potency as a leukotriene B4 receptor antagonist. Similar compounds include:

    Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

    Zafirlukast: A leukotriene receptor antagonist with similar applications in asthma treatment.

Properties

IUPAC Name

1-[4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNLXCBYBKHKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861422
Record name 1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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